N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(tert-butyl)benzamide
Description
This compound features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a methyl group at position 3, which is further linked to a 4-(tert-butyl)benzamide moiety. The sulfur atom at position 5 of the triazole is bonded to a 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl group.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN6O2S2/c1-29(2,3)19-10-8-18(9-11-19)26(38)31-16-24-34-35-28(36(24)21-14-12-20(30)13-15-21)39-17-25(37)33-27-32-22-6-4-5-7-23(22)40-27/h4-15H,16-17H2,1-3H3,(H,31,38)(H,32,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVBDZMMNDIUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(tert-butyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminobenzenethiol with a suitable aldehyde under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile.
Coupling Reactions:
Final Assembly: The final compound is assembled by reacting the intermediate with 4-tert-butylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups.
Medicine
In medicinal chemistry, the compound shows potential as a drug candidate for various diseases, including cancer and infectious diseases, due to its ability to interact with multiple biological targets.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety can interact with metal ions, while the triazole ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocyclic derivatives:
Key Observations :
- Triazole vs. Thiadiazole Cores : The target compound’s 1,2,4-triazole core differs from the 1,3,4-thiadiazole in compounds 8a–8b . Triazoles generally exhibit better metabolic stability than thiadiazoles, which may enhance bioavailability.
- Substituent Effects : The 4-fluorophenyl group in the target compound is analogous to the 2,4-difluorophenyl substituents in compounds 7–9 , which are associated with enhanced antimicrobial activity due to electronegative fluorine atoms improving membrane penetration.
- Benzamide Linkage: The 4-(tert-butyl)benzamide moiety in the target compound parallels the 4-methylbenzamide in compound 4a .
- Benzothiazole Integration: The 2-(benzothiazol-2-ylamino)ethylthio group is structurally similar to benzothiazole-containing compounds in , which demonstrated anticancer activity in vitro.
Physicochemical Properties
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(tert-butyl)benzamide is a complex organic compound that exhibits significant biological activity. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Benzo[d]thiazole moiety
- Triazole ring
- Benzamide structure
These components contribute to its biological activity and interaction with various biological targets. Its molecular formula is with a molecular weight of approximately 485.56 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis, indicating potential applications in treating infections.
- Enzyme Inhibition : The compound's structure allows for selectivity towards specific enzyme targets, enhancing its therapeutic profile.
Biological Assays and Findings
Several studies have assessed the biological activity of related compounds, providing insights into the efficacy and potential applications of this compound.
Table 1: Summary of Biological Activities
| Activity | IC50 Value (µg/mL) | Reference |
|---|---|---|
| Antimicrobial (E. coli) | 10.5 | |
| Antimicrobial (B. subtilis) | 8.3 | |
| Enzyme Inhibition (specific target) | 15.0 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Evren et al. (2019) evaluated the antimicrobial properties of structurally similar compounds against various pathogens. The results indicated that compounds with similar thiazole and triazole moieties exhibited significant antibacterial activity, suggesting that this compound may also possess comparable effects .
Case Study 2: Cytotoxic Activity
Research on related thiazole derivatives demonstrated cytotoxic effects against cancer cell lines. For instance, compounds with a similar structure showed IC50 values below those of standard chemotherapy agents like doxorubicin in Jurkat and A431 cell lines. This highlights the potential for this compound to be developed as an anticancer agent.
Research Implications
The findings from various studies indicate that this compound has significant potential in medicinal chemistry. Its diverse biological activities suggest that it could be further explored for:
- Antimicrobial treatments
- Cancer therapies
- Enzyme inhibition strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
